![molecular formula C20H29N5O3 B587210 6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 34661-79-5](/img/structure/B587210.png)

6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

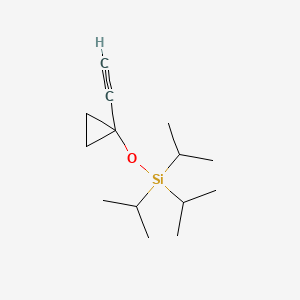

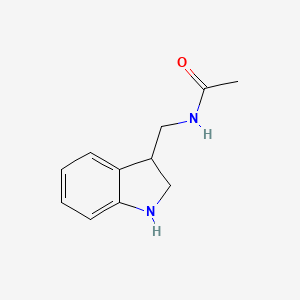

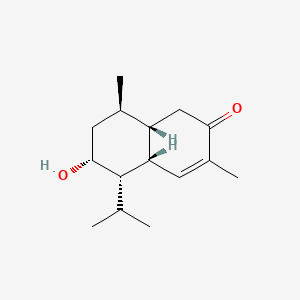

The compound “6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is a derivative of uracil . It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(o-methoxyphenyl)-N’-(3-aminopropyl)-piperazine and 1,3-dimethyl-4-chlorouracil were boiled for 15 hours in triethylamine . The excess triethylamine was then distilled off in vacuo and the residue was dissolved in 1 N hydrochloric acid with subsequent filtration .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a methoxyphenyl group and a propylamino group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.48 g/mol . It has a melting point of 156-158°C and a boiling point of 513.42°C (rough estimate) . It is soluble in DMSO but insoluble in water .Applications De Recherche Scientifique

Treatment of Hypertension

2-Demethoxy-4-methoxy Urapidil is primarily used in the treatment of essential hypertension. It acts as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial pressure . It’s particularly effective in hypertensive emergencies and can be administered intravenously for rapid action .

Management of Hypertensive Crises

The compound has shown efficacy in managing hypertensive crises, where rapid onset of action is critical. It helps in controlling blood pressure spikes during such emergencies .

Perioperative Hypertension Control

In surgical settings, 2-Demethoxy-4-methoxy Urapidil helps manage perioperative hypertension, providing stability in blood pressure levels during and after surgical procedures .

Treatment of Congestive Heart Failure

Studies suggest that Urapidil can reduce peripheral vascular resistance and improve hemodynamics in patients with congestive heart failure, thus aiding in the management of this condition .

Aid in Recovery of Torsion Detorsion Injuries

Research indicates that Urapidil can aid in the recovery of torsion detorsion (T/D) injuries in ovaries and testes, as well as ischemia-reperfusion (I/R) renal injuries, which are often associated with a lack of blood flow .

Antioxidant Properties

Urapidil has antioxidant properties that help counteract the negative effects of reactive oxygen species (ROS), which can damage tissues through lipid peroxidation and DNA damage .

Potential Role in Acute Stroke Management

There is potential for 2-Demethoxy-4-methoxy Urapidil to play a role in the management of acute stroke, although further research is needed to establish its efficacy in this application .

Improvement of Glucose and Lipid Metabolism

In patients with hypertension and concurrent conditions like diabetes and/or hyperlipidemia, Urapidil has been shown to improve glucose and lipid metabolism, which is beneficial for overall cardiovascular health .

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Orientations Futures

The future research directions for this compound could involve further exploration of its potential therapeutic applications. For instance, its inhibitory effects on acetylcholinesterase suggest potential applications in the treatment of neurodegenerative diseases . Additionally, its structural similarity to known pharmaceuticals suggests it could be a candidate for drug development .

Mécanisme D'action

Target of Action

2-Demethoxy-4-methoxy Urapidil, also known as 6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione, is an impurity of Urapidil . The primary targets of this compound are the α1-adrenoceptor and the 5-HT1A receptor .

Mode of Action

2-Demethoxy-4-methoxy Urapidil acts as an antagonist at the α1-adrenoceptor and as an agonist at the 5-HT1A receptor . As an antagonist, it blocks the action of neurotransmitters on the α1-adrenoceptor, while as an agonist, it mimics the action of neurotransmitters at the 5-HT1A receptor .

Biochemical Pathways

The compound’s interaction with its targets leads to a decrease in peripheral vascular resistance . This is achieved through the blockade of α1-adrenoceptors, which are primarily involved in vasoconstriction, and the activation of 5-HT1A receptors, which are involved in vasodilation .

Pharmacokinetics

It’s worth noting that the parent compound, urapidil, is well absorbed orally with a bioavailability of about 70% and a time to peak concentration of about 4 hours .

Result of Action

The primary result of the action of 2-Demethoxy-4-methoxy Urapidil is a reduction in blood pressure . This is achieved through the decrease in peripheral vascular resistance, which results from the compound’s interaction with its targets .

Propriétés

IUPAC Name |

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIVWMBBAZRTCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747468 |

Source

|

| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

34661-79-5 |

Source

|

| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

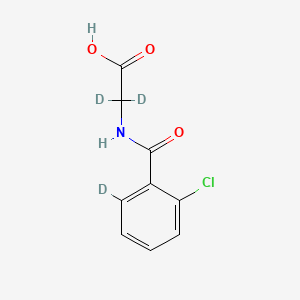

![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)